molecular formula C5H8Cl2O B1194124 2-(Dichloromethyl)tetrahydrofuran

2-(Dichloromethyl)tetrahydrofuran

Cat. No.: B1194124
M. Wt: 155.02 g/mol
InChI Key: LRRYUPYELLDERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.

Properties

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

2-(dichloromethyl)oxolane

InChI

InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2

InChI Key

LRRYUPYELLDERY-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(Cl)Cl

Canonical SMILES

C1CC(OC1)C(Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Dichloromethyl)tetrahydrofuran
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2-(Dichloromethyl)tetrahydrofuran
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2-(Dichloromethyl)tetrahydrofuran
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2-(Dichloromethyl)tetrahydrofuran
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2-(Dichloromethyl)tetrahydrofuran

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